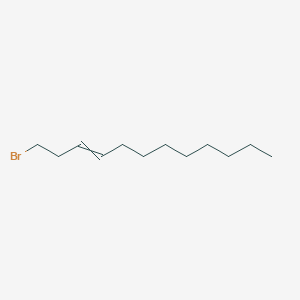![molecular formula C13H9F4NO2S2 B14510892 1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide CAS No. 62677-00-3](/img/structure/B14510892.png)
1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which include the presence of trifluoromethyl and sulfonamide groups, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide typically involves the reaction of 4-fluoro-2-(phenylsulfanyl)aniline with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl and sulfonamide groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but with two trifluoromethanesulfonyl groups.
1,1,1-Trifluoro-2,4-pentanedione: Contains a trifluoromethyl group but differs in its overall structure and reactivity.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Another trifluoromethyl-containing compound with different functional groups.
Uniqueness
1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide is unique due to its combination of trifluoromethyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
62677-00-3 |
|---|---|
Fórmula molecular |
C13H9F4NO2S2 |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(4-fluoro-2-phenylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S2/c14-9-6-7-11(18-22(19,20)13(15,16)17)12(8-9)21-10-4-2-1-3-5-10/h1-8,18H |
Clave InChI |
FQWTZQXIXLXFME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C=CC(=C2)F)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


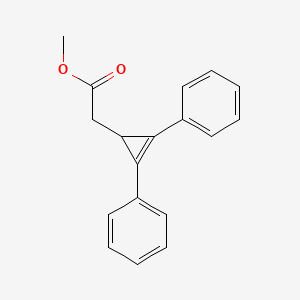
![[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14510813.png)

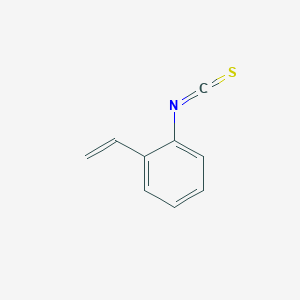
![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)

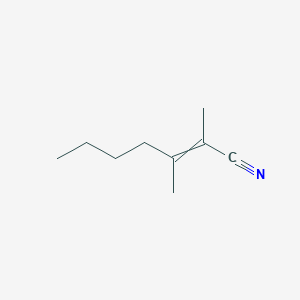

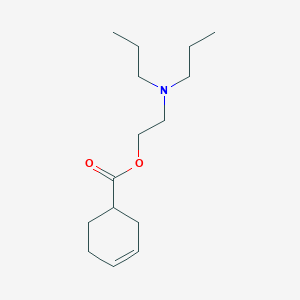

![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
